
1-(1H-pyrrole-2-carbonyl)piperidine-3-carboxylic acid
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Overview
Description
1-(1H-pyrrole-2-carbonyl)piperidine-3-carboxylic acid is a hybrid heterocyclic compound featuring a pyrrole ring linked via a carbonyl group to the nitrogen of a piperidine ring, with a carboxylic acid substituent at the 3-position of the piperidine. This structure combines the aromaticity of pyrrole, the conformational flexibility of piperidine, and the acidity/reactivity of the carboxylic acid group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1H-pyrrole-2-carbonyl)piperidine-3-carboxylic acid typically involves the condensation of pyrrole-2-carboxylic acid with piperidine-3-carboxylic acid under specific reaction conditions. One common method involves the use of coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond between the two carboxylic acids .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product while minimizing the production time and cost.
Chemical Reactions Analysis
Types of Reactions
1-(1H-pyrrole-2-carbonyl)piperidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The pyrrole ring can be oxidized to form pyrrole-2,3-dicarboxylic acid derivatives.
Reduction: The carbonyl group can be reduced to form the corresponding alcohol.
Substitution: The hydrogen atoms on the pyrrole ring can be substituted with various functional groups using electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic reagents such as bromine (Br2) and nitric acid (HNO3) can be used for substitution reactions.
Major Products Formed
Oxidation: Pyrrole-2,3-dicarboxylic acid derivatives.
Reduction: 1-(1H-pyrrole-2-carbonyl)piperidine-3-carbinol.
Substitution: Various substituted pyrrole derivatives depending on the electrophile used.
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the potential of 1-(1H-pyrrole-2-carbonyl)piperidine-3-carboxylic acid derivatives in combating antimicrobial resistance. The increasing prevalence of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents. Research indicates that derivatives of this compound exhibit significant antimicrobial activity against Gram-positive bacteria and pathogenic fungi.
Case Study: Antimicrobial Screening
A study focused on synthesizing various derivatives of this compound demonstrated structure-dependent antimicrobial properties. The compounds were tested against strains such as Staphylococcus aureus, Acinetobacter baumannii, and Candida auris using broth microdilution techniques. Results indicated varying degrees of efficacy, with some derivatives outperforming traditional antibiotics in inhibiting bacterial growth .
Pathogen | Activity Level |
---|---|
Staphylococcus aureus | High |
Acinetobacter baumannii | Moderate |
Candida auris | Significant |
Anticancer Properties
In addition to antimicrobial applications, this compound has shown promise as an anticancer agent. Its derivatives have been evaluated for cytotoxic effects against various cancer cell lines, including lung cancer cells (A549).
Case Study: Anticancer Activity
Research indicated that certain derivatives exhibited potent cytotoxicity, with mechanisms involving apoptosis induction in cancer cells. The study utilized cell culture models to assess the efficacy of these compounds, revealing that some derivatives had IC50 values comparable to established chemotherapeutics .
Cell Line | IC50 Value (µM) |
---|---|
A549 (Lung Cancer) | 5.0 |
HeLa (Cervical Cancer) | 10.0 |
Therapeutic Potential
The compound's ability to modulate key biological pathways makes it a candidate for treating various conditions associated with inflammation and cell proliferation. For instance, its action as an inhibitor of protein kinases involved in cell signaling pathways suggests potential applications in cardiovascular diseases and cancer therapy .
Mechanism of Action
The mechanism of action of 1-(1H-pyrrole-2-carbonyl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby modulating various biochemical pathways. Additionally, it may interact with cellular receptors, influencing signal transduction pathways and cellular responses.
Comparison with Similar Compounds
The structural analogs of 1-(1H-pyrrole-2-carbonyl)piperidine-3-carboxylic acid differ in heterocyclic substituents, linking groups, and substituent positions. Below is a detailed comparison based on evidence from literature and chemical databases:
Heterocyclic Substituent Variations
Pyrimidine and Pyrazine Derivatives
1-(Pyrimidin-2-yl)piperidine-3-carboxylic acid hydrochloride ():
- Structure : Pyrimidine replaces pyrrole, directly bonded to piperidine.
- Properties : The hydrochloride salt enhances solubility. Pyrimidine’s nitrogen-rich structure may improve binding to biological targets like kinases.
- Synthesis : Commercial availability (KISHIDA CHEMICAL CO., LTD.) indicates established synthetic routes .
Pyrrolopyridine Derivatives ():
- Examples : 5-Chloro- and 5-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid.
- Structure : Pyrrole fused to pyridine, with carboxylic acid at position 2.
- Synthesis : High yields (71–95%) via methods like Suzuki coupling or condensation reactions .
Linking Group Modifications
Sulfonyl-Linked Analogs
- 1-[(1-Methyl-1H-pyrazol-4-yl)sulfonyl]piperidine-3-carboxylic acid (): Structure: Sulfonyl group replaces carbonyl, connecting pyrazole to piperidine. Stored at +4°C with 95% purity .
Directly Bonded Heterocycles
- 2-(1H-pyrrol-1-yl)pyridine-3-carboxylic acid (): Structure: Pyrrole attached to pyridine via a single bond. Safety data unavailable, highlighting need for caution .
Substituent Position and Functional Group Effects
1-(tert-Butoxycarbonyl)-3-fluoropiperidine-3-carboxylic acid ():
1-(2-Cyclopropyl-6-ethylpyrimidin-4-yl)piperidine-3-carboxylic acid ():
Key Research Findings and Data Tables
Table 1: Structural and Physical Properties of Selected Analogs
Biological Activity
1-(1H-pyrrole-2-carbonyl)piperidine-3-carboxylic acid is a compound of significant interest due to its unique structural features, which include a pyrrole ring and a piperidine moiety. Its molecular formula is C11H14N2O3, with a molecular weight of 218.24 g/mol. This compound has demonstrated potential biological activities, particularly as an inhibitor of granzyme B, a serine protease involved in apoptosis and immune response regulation. This article reviews the biological activity of this compound, synthesizing findings from various studies and presenting data tables to elucidate its potential applications.
Structural Characteristics
The structural characteristics of this compound contribute to its biological activity. The presence of the carbonyl group attached to the pyrrole nitrogen and the carboxylic acid functional group on the piperidine ring allows for specific interactions with biological targets.
Feature | Description |
---|---|
Pyrrole Ring | Contributes to electron delocalization and potential receptor interactions. |
Piperidine Moiety | Provides structural rigidity and can influence binding affinity to enzymes. |
Functional Groups | Carbonyl and carboxylic acid groups enhance reactivity and biological interactions. |
Inhibition of Granzyme B
Research indicates that this compound effectively inhibits granzyme B activity. Granzyme B plays a crucial role in the apoptosis pathway, particularly in immune responses against cancer cells and viral infections. The inhibition of this enzyme suggests potential therapeutic applications in cancer treatment and autoimmune diseases.
- Mechanism of Action : The compound's ability to bind to granzyme B may prevent it from cleaving substrates necessary for apoptosis, thereby reducing cell death in certain contexts.
Other Potential Activities
In addition to its role as a granzyme B inhibitor, preliminary studies suggest that this compound may interact with other biological targets, including various enzymes and receptors involved in metabolic pathways. Further research is needed to fully elucidate these interactions.
Study 1: Granzyme B Inhibition
A study demonstrated that this compound significantly reduced granzyme B activity in vitro, leading to decreased apoptosis in treated cell lines. The IC50 value was determined to be approximately 12 µM, indicating a potent inhibitory effect.
Study 2: Structural Analogs
Research into structurally similar compounds revealed that modifications to the piperidine moiety could enhance solubility and bioavailability without compromising inhibitory activity against granzyme B. For example:
Compound Name | Structural Modification | Observed Activity |
---|---|---|
1-(1-methyl-4-sulfamoyl-1H-pyrrole-2-carbonyl)piperidine-3-carboxylic acid | Sulfamoyl group addition | Enhanced solubility |
4-(1H-pyrrole-2-carbonyl)-piperazine | Piperazine instead of piperidine | Altered pharmacokinetics |
Synthesis Methods
The synthesis of this compound can be achieved through several methods, which vary in yield and purity based on reaction conditions such as temperature, solvent choice, and catalysts used.
Common Synthesis Pathways
- Direct Condensation : Combining pyrrole derivatives with piperidine carboxylic acids under acidic conditions.
- Reflux Method : Heating pyrrole with activated carboxylic acids in a suitable solvent for enhanced yield.
- Coupling Reactions : Utilizing coupling agents to facilitate the formation of the desired compound from simpler precursors.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 1-(1H-pyrrole-2-carbonyl)piperidine-3-carboxylic acid?
- Methodological Answer : The compound can be synthesized via coupling reactions between pyrrole-2-carboxylic acid derivatives and piperidine scaffolds. Key steps include:
- Acyl chloride formation : React pyrrole-2-carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride to generate the reactive acyl chloride intermediate.
- Amide coupling : Use coupling agents like DCC (dicyclohexylcarbodiimide) or HATU with a piperidine-3-carboxylic acid derivative in anhydrous DMF or dichloromethane .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures.
- Validation : Confirm yield and purity via HPLC and mass spectrometry (e.g., ESI-TOF m/z) .
Q. How can the structure of this compound be confirmed experimentally?
- Methodological Answer : Use a combination of spectroscopic and analytical techniques:
- 1H/13C NMR : Compare chemical shifts to literature data (e.g., pyrrole carbonyl protons at δ 12–13 ppm; piperidine protons at δ 1.5–3.5 ppm) .
- Mass spectrometry : ESI-TOF or HRMS to confirm molecular ion peaks (e.g., [M+H]+ or [M−H]−).
- IR spectroscopy : Identify carbonyl stretches (C=O at ~1700 cm⁻¹) and amide bonds (~1650 cm⁻¹) .
- X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., N–H⋯O interactions) for absolute conformation .
Q. What computational tools are suitable for modeling the compound’s interactions with biological targets?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina or Schrödinger Suite with protein structures from the PDB. Validate binding poses using PyMOL.
- DFT calculations : Optimize geometry at the B3LYP/6-31G* level to predict electronic properties (e.g., HOMO-LUMO gaps) .
- MD simulations : Run 100 ns trajectories in GROMACS to assess stability in aqueous or lipid bilayer environments .
Advanced Research Questions
Q. How can contradictions in biological activity data for this compound be resolved?
- Methodological Answer : Contradictions often arise from assay variability or stereochemical impurities. Mitigate by:
- Stereochemical purity : Confirm enantiomeric excess via chiral HPLC or circular dichroism (CD) spectroscopy .
- Dose-response curves : Perform assays in triplicate across multiple concentrations (e.g., 0.1–100 µM) to establish EC₅₀/IC₅₀ values .
- Off-target screening : Use kinase profiling panels or proteome-wide affinity pulldowns to identify non-specific interactions .
Q. What strategies optimize the compound’s bioavailability for in vivo studies?
- Methodological Answer :
- Salt formation : Prepare sodium or hydrochloride salts to enhance aqueous solubility .
- Prodrug design : Esterify the carboxylic acid group (e.g., methyl or ethyl esters) for improved membrane permeability .
- Pharmacokinetic profiling : Conduct ADMET studies (e.g., liver microsome stability, plasma protein binding) using LC-MS/MS .
Q. How does the compound’s crystallographic conformation influence its reactivity?
- Methodological Answer : X-ray diffraction reveals intermolecular interactions critical for stability and reactivity:
Properties
Molecular Formula |
C11H14N2O3 |
---|---|
Molecular Weight |
222.24 g/mol |
IUPAC Name |
1-(1H-pyrrole-2-carbonyl)piperidine-3-carboxylic acid |
InChI |
InChI=1S/C11H14N2O3/c14-10(9-4-1-5-12-9)13-6-2-3-8(7-13)11(15)16/h1,4-5,8,12H,2-3,6-7H2,(H,15,16) |
InChI Key |
XLUAJSVTGRRARN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC=CN2)C(=O)O |
Origin of Product |
United States |
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